{2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester
Beschreibung
The compound {2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester is a boronate-containing intermediate, structurally characterized by:
- A 3,5-dimethylpyrazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 4.
- An ethyl linker connecting the pyrazole to a tert-butyl carbamate moiety.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BN3O4/c1-12-14(19-25-17(6,7)18(8,9)26-19)13(2)22(21-12)11-10-20-15(23)24-16(3,4)5/h10-11H2,1-9H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICQHDITAYRWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CCNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
Key analogs and their distinguishing features:
*Calculated based on structural components.
Key Observations :
- Core Heterocycle: The target compound’s pyrazole core (vs. pyridine in or benzene in ) introduces distinct electronic and steric properties.
- Linker : The ethyl linker in the target compound may confer greater conformational flexibility compared to direct carbamate attachments () or benzyl linkers (), influencing reactivity in cross-coupling reactions .
- Boronate Group : All analogs share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, critical for Suzuki-Miyaura coupling. Stability to hydrolysis and coupling efficiency depend on substituent effects .
Physicochemical Properties
*Inferred from structural analogs.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The boronate group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Pyrazole-based boronates (like the target compound) may exhibit faster coupling kinetics due to electron-deficient heterocycles compared to benzene analogs .
- This contrasts with electron-rich benzene derivatives (), which require stronger bases or elevated temperatures .
Vorbereitungsmethoden
Synthesis of 4-Bromo-3,5-Dimethyl-1H-Pyrazole
The pyrazole core is synthesized via cyclization of acetylacetone (2,4-pentanedione) with hydrazine hydrate under acidic conditions. Subsequent bromination at the 4-position is achieved using bromine in acetic acid, yielding 4-bromo-3,5-dimethyl-1H-pyrazole .
Reaction Conditions
-
Cyclization : Acetylacetone (10 mmol), hydrazine hydrate (12 mmol), and HCl (1 M) in ethanol at reflux for 6 hours.
-
Bromination : 4-bromo-3,5-dimethyl-1H-pyrazole (85% yield) via electrophilic substitution with Br₂ (1.2 eq) in glacial acetic acid at 0–5°C.
Key Considerations
-
Regioselective bromination at the 4-position is favored due to the electron-donating methyl groups at 3 and 5, directing electrophilic attack .
-
Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:6) ensures >95% purity .
Miyaura Borylation for Pinacol Boronate Installation
The 4-bromo intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron to introduce the boronate ester group. Adapted from CN110698506A , this step employs a [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) catalyst.
Optimized Protocol
-
Reactants : 4-Bromo-3,5-dimethyl-1H-pyrazole (1 eq), bis(pinacolato)diboron (1.2 eq), [Pd(dppf)Cl₂] (0.01 eq), potassium acetate (2 eq).
-
Solvent : Dioxane/water (4:1) at 90°C for 16 hours under nitrogen.
-
Yield : 82–85% after column chromatography (petroleum ether/ethyl acetate) .
Mechanistic Insights
-
Oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate.
-
Transmetallation with diboron reagent and reductive elimination yield the boronate ester .
Alkylation with Boc-Protected Ethylamine
The pyrazole nitrogen is alkylated with tert-butyl (2-chloroethyl)carbamate using cesium carbonate as a base, following conditions from ChemicalBook . Microwave irradiation enhances reaction efficiency.
Procedure
-
Reactants : 4-(Pinacolboronate)-3,5-dimethyl-1H-pyrazole (1 eq), tert-butyl (2-chloroethyl)carbamate (1.2 eq), Cs₂CO₃ (1.5 eq).
-
Solvent : DMF at 160°C under microwave for 30 minutes.
-
Yield : 91–96% after purification (hexanes/ethyl acetate gradient) .
Regioselectivity
-
The reaction favors alkylation at the pyrazole’s 1-position due to steric and electronic effects from the 3,5-dimethyl groups .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 1.33 (s, 12H, pinacol B–O–C), 1.65 (s, 9H, Boc C(CH₃)₃), 3.38–3.31 (m, 2H, –CH₂–NH), 5.42 (s, 2H, –O–CH₂–), 7.61 (d, 1H, pyrazole H), 8.39 (s, 1H, pyrazole H) .
-
¹³C NMR : Peaks at 84.2 ppm (Boc quaternary carbon) and 152.1 ppm (boronate B–O–C) confirm structural integrity.
High-Performance Liquid Chromatography (HPLC)
-
Retention time: 1.8 minutes (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Step | Conditions | Yield | Catalyst |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 0°C | 85% | – |
| Miyaura Borylation | [Pd(dppf)Cl₂], dioxane/H₂O, 90°C | 83% | Pd(dppf)Cl₂ |
| Alkylation | Cs₂CO₃, DMF, microwave, 160°C | 94% | – |
Q & A
Q. What are the common synthetic routes for this compound, and what experimental conditions are critical for success?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester moiety. A representative method involves:
- Reacting a brominated pyrazole precursor with a tert-butyl carbamate-protected amine intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) .
- Key conditions: Anhydrous solvents (e.g., 1,4-dioxane), inert atmosphere, and a base such as potassium phosphate to facilitate transmetalation .
- Critical step: Protecting the amine group with a tert-butyl carbamate (Boc) to prevent undesired side reactions during coupling .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- X-ray crystallography : Resolve stereochemistry and confirm boron coordination using programs like SHELXL .
- LCMS/HPLC : Validate molecular weight (e.g., m/z 757 [M+H]+ observed in similar tert-butyl boronic esters) and purity (>95% by HPLC retention time analysis) .
- NMR spectroscopy : Key signals include tert-butyl protons (~1.3 ppm) and pyrazole/boronic ester peaks in aromatic regions .
Q. How should this compound be stored to maintain stability during research use?
- Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester .
- Avoid prolonged exposure to moisture or acidic conditions, which can cleave the Boc protecting group .
Advanced Research Questions
Q. What mechanistic insights explain variability in Suzuki coupling efficiency with this compound?
- The boronic ester’s steric hindrance (from 3,5-dimethylpyrazole and tert-butyl groups) can slow transmetalation. Optimization strategies include:
- Using bulky palladium ligands (e.g., SPhos) to enhance catalytic activity .
- Increasing reaction temperature (e.g., 110°C in microwave-assisted synthesis) to overcome kinetic barriers .
Q. How can computational methods improve the design of derivatives or reaction pathways?
- Reaction path search algorithms (e.g., via quantum chemical calculations) identify low-energy intermediates for derivatization, such as substituting the pyrazole core with electron-withdrawing groups .
- Machine learning models trained on boronic ester reactivity datasets can predict optimal solvent/base combinations for new cross-couplings .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?
- Common pitfalls :
- Boc deprotection under basic conditions: Use mild bases (e.g., NaHCO₃) and monitor pH .
- Boronic ester hydrolysis: Ensure anhydrous conditions and minimize aqueous workup steps .
- Diagnostic tools :
- In situ IR spectroscopy to track boronic ester integrity.
- TLC/MS monitoring to identify intermediate degradation .
Q. What strategies enable regioselective functionalization of the pyrazole ring in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
